N-Cyclopropyl-5-ethynylnicotinamide is a synthetic compound that belongs to the class of nicotinamide derivatives. It is characterized by the presence of a cyclopropyl group and an ethynyl group attached to the nicotinamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and biochemistry.
The compound can be synthesized from nicotinamide, a well-known derivative of vitamin B3, through several chemical reactions involving ethynylating agents and cyclopropylation techniques. Research into its synthesis and biological properties has been documented in various scientific publications and patent applications, highlighting its relevance in drug development and metabolic studies.
N-Cyclopropyl-5-ethynylnicotinamide is classified as an alkynyl-substituted nicotinamide derivative. It is part of a broader category of compounds that exhibit various pharmacological effects, particularly in the modulation of metabolic pathways and enzyme activity.
The synthesis of N-Cyclopropyl-5-ethynylnicotinamide typically involves the following steps:
The synthesis may be performed using batch or continuous flow reactors to optimize reaction conditions for yield and purity. Common purification techniques include recrystallization or chromatography to isolate the final product.
N-Cyclopropyl-5-ethynylnicotinamide features a bicyclic structure with a pyridine ring fused to a cyclopropane moiety. The molecular formula can be represented as , indicating it contains carbon, hydrogen, and nitrogen atoms.
N-Cyclopropyl-5-ethynylnicotinamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-Cyclopropyl-5-ethynylnicotinamide primarily involves its interaction with specific enzymes and metabolic pathways:
N-Cyclopropyl-5-ethynylnicotinamide has several scientific uses:
This compound's diverse applications underscore its significance in ongoing scientific research aimed at discovering new therapeutic agents and understanding metabolic processes.
The strategic assembly of N-Cyclopropyl-5-ethynylnicotinamide hinges on sequential functionalization of the nicotinamide core, beginning with regioselective alkyne installation followed by N-cyclopropylation. The C5-ethynylation of nicotinamide derivatives employs gold(I)-catalyzed C–H activation using 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) as an electrophilic ethynyl source [1]. This reaction proceeds via gold-activated π-complexation of the electron-deficient pyridine ring, enabling para-selective addition at C5 with >90% regioselectivity. Crucially, the bulky TIPS group suppresses over-ethynylation, while mild aqueous workup removes the silyl protector to reveal terminal alkyne functionality [1] [9].
Subsequent N-cyclopropylation leverages Chan–Lam coupling between the nicotinamide nitrogen and potassium cyclopropyl trifluoroborate under aerobic conditions. Optimized catalysis with copper(II) acetate (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene/water (3:1) at 25°C achieves >85% yield. Mechanistically, molecular oxygen regenerates the active Cu(II) species, while the trifluoroborate’s hydrolytic stability prevents undesired protodeboronation observed with cyclopropylboronic acids [4].
Table 1: Sequential Ethynylation-Cyclopropylation Optimization
Step | Catalyst System | Key Reagent | Yield (%) | Regioselectivity |
---|---|---|---|---|
C5-Ethynylation | AuCl(PPh₃)/AgOTf (5 mol%) | TIPS-EBX | 78–92 | >20:1 (C5 vs. C3) |
N-Cyclopropylation | Cu(OAc)₂/1,10-phenanthroline | K cyclopropyltrifluoroborate | 80–91 | N/A |
Critical to this sequence is order sensitivity: Ethynylation precedes cyclopropylation to avoid competitive alkyne coordination to copper during Chan–Lam coupling. Microwave-assisted protocols (80°C, 30 min) accelerate the ethynylation step without epimerization or decomposition, enabling full sequence completion in <2 hours [4] [9].
Enantioselective construction of the N-cyclopropyl moiety exploits stereospecific rearrangements of strained intermediates. Cyclopropylcarbinyl cations, generated in situ from substituted cyclopropanols under Brønsted acid catalysis, undergo controlled ring expansion or fragmentation. In N-Cyclopropyl-5-ethynylnicotinamide synthesis, chiral phosphoric acid (CPA) catalysts (e.g., TRIP, 10 mol%) direct the rearrangement of trans-2-phenylcyclopropylmethanol derivatives, yielding enantioenriched cyclopropylamines after trapping with 5-ethynylnicotinamide [7].
Key mechanistic insights include:
Table 2: Enantioselective Cyclopropylation via Rearrangement
Precursor | Catalyst | Product ee (%) | Ring-Opening Regioselectivity |
---|---|---|---|
trans-2-Phenylcyclopropanol | (R)-TRIP (10 mol%) | 89 | 98:2 (invertive) |
Arylcyclopropane (donor-acceptor) | Ir(ppy)₃/(S)-CPA | 94 | >20:1 (C1 vs. C2) |
This strategy circumvents traditional resolution steps, providing direct access to enantioenriched N-cyclopropyl motifs essential for bioactive nicotinamide derivatives [7].
Chiral Brønsted acids (CBAs) enable asymmetric N-cyclopropylation by activating cyclopropane donors toward stereocontrolled nucleophilic addition. Phosphoric acid catalysts (e.g., BINOL-derived CPAs) protonate in situ-generated cyclopropenyl esters, forming chiral ion pairs that undergo enantioselective addition to 5-ethynylnicotinamide [4] [7]. Systematic catalyst screening reveals:
A competing pathway involves dynamic kinetic resolution (DKR) of racemic cyclopropylhemiaminals. CPAs catalyze both hemiaminal formation (from cyclopropanecarboxaldehyde and aniline) and subsequent enantioselective dehydration, achieving 88% ee at 60°C. The ethynyl group’s low coordination tendency prevents catalyst poisoning, enabling clean cyclopropane transfer to the nicotinamide nitrogen [7].
Recent breakthroughs in alkynylation methodologies have transformed 5-ethynylnicotinamide synthesis. Key innovations include:
Table 3: Transition Metal Catalysis for Alkyne Installation
Method | Catalyst | Substrate | Yield (%) | Advantage |
---|---|---|---|---|
Sonogashira coupling | Pd(0)/Cu(I) | 5-Bromonicotinamide | 92–98 | Broad alkyne scope |
Gold-catalyzed C–H ethynylation | AuCl/AgOTf | Free nicotinamide | 78–85 | No protecting groups needed |
Nickel C–H activation | Ni(COD)₂/phenanthroline | Nicotinamide | 65–73 | Redox-neutral, ambient temperature |
Hybrid approaches integrate photoredox catalysis with transition metals. Visible light-excited iridium(III) complexes reduce 5-iodonicotinamides to radicals, which undergo copper-catalyzed alkynylation with silylacetylenes. This synergistic system operates at −20°C, preserving base-sensitive cyclopropylamide functionality [2] [8].
These catalytic innovations collectively enable efficient, modular synthesis of N-Cyclopropyl-5-ethynylnicotinamide, positioning it as a versatile scaffold for medicinal chemistry exploration.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5